molecular formula C11H16ClN B3086466 (2E)-N-Ethyl-3-phenyl-2-propen-1-amine hydrochloride CAS No. 1159698-12-0

(2E)-N-Ethyl-3-phenyl-2-propen-1-amine hydrochloride

Cat. No. B3086466
CAS RN: 1159698-12-0
M. Wt: 197.7 g/mol
InChI Key: LYJPZUSHOHYPTJ-MLBSPLJJSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its uses or applications in various fields such as medicine, industry, or research .


Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This could include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound such as melting point, boiling point, solubility, density, and reactivity are analyzed .

Scientific Research Applications

Bioconjugation in Aqueous Media

(Nakajima & Ikada, 1995) explored the amide formation mechanism between carboxylic acid and amine in aqueous media, specifically using 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC). This study revealed the rapid loss of EDC's activity in low pH aqueous media, forming urea derivatives, and its stability in neutral to higher pH regions.

Spectroscopic Characterization and Crystal Structures

(Kuś et al., 2016) provided detailed chemical characterization of two cathinone derivatives, including N-ethyl-2-amino-1-phenylpropan-1-one hydrochloride, using various spectroscopic techniques. This included nuclear magnetic resonance (NMR), infrared spectroscopy, and X-ray crystallography, contributing significantly to the field of forensic toxicology.

Antioxidant and Antibacterial Studies

(Shankerrao et al., 2013) examined phenolic esters and amides of quinoline-4-carboxylic acid synthesized using ethyl-(N′,N′-dimethylamino)propyl carbodiimide hydrochloride (EDC.HCl). The study demonstrated good chelating ability with Fe+2 ions and potent scavenging activity with DPPH free radicals, indicating significant antioxidant properties.

Drug Delivery Systems

(Karimi et al., 2018) explored the use of tris(2-(2-formylphenoxy)ethyl)amine for cross-linking chitosan hydrogels, which exhibit pH and temperature-responsive swelling ratios. These hydrogels are significant for their potential applications in targeted drug delivery and improving drug bioavailability.

Pharmacological Characterization

(Claudi et al., 1992) studied 2-(4-chloro-3-hydroxyphenyl)ethylamine and its derivatives as dopamine receptor ligands, highlighting the potential for neurological and psychiatric applications.

Immunology and Transplantation

(Kiuchi et al., 2000) synthesized 2-substituted 2-aminopropane-1,3-diols for evaluation as immunosuppressive agents. Their findings could impact the development of new drugs for organ transplantation.

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems or processes .

Safety and Hazards

The safety and hazards associated with the compound are assessed. This includes its toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

(E)-N-ethyl-3-phenylprop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-2-12-10-6-9-11-7-4-3-5-8-11;/h3-9,12H,2,10H2,1H3;1H/b9-6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJPZUSHOHYPTJ-MLBSPLJJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC=CC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC/C=C/C1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-Ethyl-3-phenyl-2-propen-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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